molecular formula C16H14O2 B12967679 2-Ethyl-10-hydroxyanthracen-9(10H)-one

2-Ethyl-10-hydroxyanthracen-9(10H)-one

Cat. No.: B12967679
M. Wt: 238.28 g/mol
InChI Key: FLEGEBKMNCEPSH-UHFFFAOYSA-N
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Description

2-Ethyl-10-hydroxyanthracen-9(10H)-one is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in dyes, organic semiconductors, and photoconductors. The presence of hydroxyl and ethyl groups in this compound may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-10-hydroxyanthracen-9(10H)-one typically involves the functionalization of anthracene derivatives. One common method might include the Friedel-Crafts alkylation of anthracene followed by hydroxylation. Reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl₃) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the anthracene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.

Major Products

    Oxidation: Formation of anthraquinones.

    Reduction: Formation of dihydroanthracenes.

    Substitution: Formation of halogenated or aminated anthracenes.

Scientific Research Applications

2-Ethyl-10-hydroxyanthracen-9(10H)-one may have applications in various fields:

    Chemistry: Used as a precursor in organic synthesis and as a reagent in chemical reactions.

    Biology: Potential use in studying biological pathways and as a fluorescent probe.

    Medicine: Possible applications in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Ethyl-10-hydroxyanthracen-9(10H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways. In industrial applications, its photophysical properties could be harnessed in devices like organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

    Anthracene: The parent compound, used in similar applications.

    9,10-Anthraquinone: Known for its use in dyes and as a precursor in organic synthesis.

    2-Ethylanthracene: Similar structure but lacks the hydroxyl group.

Uniqueness

2-Ethyl-10-hydroxyanthracen-9(10H)-one is unique due to the presence of both ethyl and hydroxyl groups, which may impart distinct chemical reactivity and physical properties compared to its analogs.

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

2-ethyl-10-hydroxy-10H-anthracen-9-one

InChI

InChI=1S/C16H14O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h3-9,15,17H,2H2,1H3

InChI Key

FLEGEBKMNCEPSH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(C3=CC=CC=C3C2=O)O

Origin of Product

United States

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